2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide
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Overview
Description
2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group, a methyl group, and a thiophen-2-ylmethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Methoxylation: Introduction of the methoxy group.
Coupling: Formation of the final product through coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiophene rings.
Scientific Research Applications
2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2-methoxy-5-methyl-: Similar in structure but lacks the sulfonamide group.
2-methoxy-5-nitro-N-(thiophen-2-ylmethyl)benzamide: Contains a nitro group instead of a methyl group.
Uniqueness
2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide is unique due to the presence of the thiophen-2-ylmethylsulfamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-15-14(17)12-8-11(5-6-13(12)20-2)22(18,19)16-9-10-4-3-7-21-10/h3-8,16H,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXSADLBJZOPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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